Diacetonefructose chlorosulfate
Overview
Description
Diacetonefructose chlorosulfate is an organic compound with the chemical formula C12H19ClO8S. It is a white crystalline solid that is soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate . This compound is a sulfated derivative of diacetonefructose, a carbohydrate found in honey and other natural sources. This compound has gained attention due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Diacetonefructose chlorosulfate, also known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-Fructopyranose chlorosulfate, is an intermediate for Topiramate-d12 and an impurity of Topiramate . Topiramate is an anticonvulsant used in the treatment of epilepsy and prevention of migraines . Therefore, the primary targets of this compound are likely to be the same as those of Topiramate.
Biochemical Pathways
It is synthesized from fructose and acetone in the presence of thionyl chloride . This reaction forms Fructose pyruvate (Fructose acetate dicarboxylate), which then reacts with chlorinated sulfonic acid to form this compound .
Pharmacokinetics
It is known to be slightly soluble in chloroform and methanol , which may influence its bioavailability.
Action Environment
This compound is relatively stable in air but hydrolyzes when it encounters water . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere . These environmental factors may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetonefructose chlorosulfate can be synthesized through a multi-step process. Initially, fructose reacts with acetone in the presence of thionyl chloride to form fructose pyruvate (fructose acetate dicarboxylate). This intermediate then reacts with chlorinated sulfonic acid to yield this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors and precise temperature control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
Diacetonefructose chlorosulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the chlorosulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diacetonefructose chlorosulfate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Fructose dibenzoyl chlorosulfonate
- Fructose acetate dicarboxylate
- Diacetonefructose
Uniqueness
Diacetonefructose chlorosulfate is unique due to its specific sulfated structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its solubility in organic solvents and its stability under various conditions .
Properties
IUPAC Name |
(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWCMYRBRBGMC-XBWDGYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446632 | |
Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150609-95-3 | |
Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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